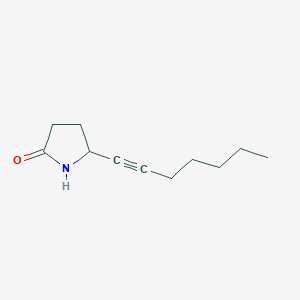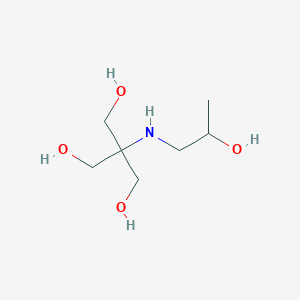
2-(Hydroxymethyl)-2-((2-hydroxypropyl)amino)propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethyl)-2-((2-hydroxypropyl)amino)propane-1,3-diol is a chemical compound that features both hydroxyl and amino functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-((2-hydroxypropyl)amino)propane-1,3-diol typically involves the reaction of a primary amine with a diol. The reaction conditions may include:
Temperature: Moderate temperatures (e.g., 50-100°C) to facilitate the reaction.
Catalysts: Acid or base catalysts to promote the reaction.
Solvents: Polar solvents such as water or alcohols to dissolve the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or continuous reactors: To control the reaction conditions and optimize yield.
Purification steps: Such as distillation or crystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydroxymethyl)-2-((2-hydroxypropyl)amino)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
Oxidation products: Aldehydes or ketones.
Reduction products: Primary amines.
Substitution products: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
2-(Hydroxymethyl)-2-((2-hydroxypropyl)amino)propane-1,3-diol has various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a reagent in biochemical assays.
Medicine: As a potential therapeutic agent or drug intermediate.
Industry: As a component in the formulation of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(Hydroxymethyl)-2-((2-hydroxypropyl)amino)propane-1,3-diol involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and amino groups can form hydrogen bonds or ionic interactions with these targets, leading to biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-(hydroxymethyl)propane-1,3-diol: A similar compound with one less hydroxyl group.
2-(Hydroxymethyl)-2-(methylamino)propane-1,3-diol: A similar compound with a methyl group instead of a hydroxypropyl group.
Uniqueness
2-(Hydroxymethyl)-2-((2-hydroxypropyl)amino)propane-1,3-diol is unique due to the presence of both hydroxyl and hydroxypropylamino groups, which can impart distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
61206-63-1 |
|---|---|
Formule moléculaire |
C7H17NO4 |
Poids moléculaire |
179.21 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-2-(2-hydroxypropylamino)propane-1,3-diol |
InChI |
InChI=1S/C7H17NO4/c1-6(12)2-8-7(3-9,4-10)5-11/h6,8-12H,2-5H2,1H3 |
Clé InChI |
OJJARPXPLHHWQQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC(CO)(CO)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


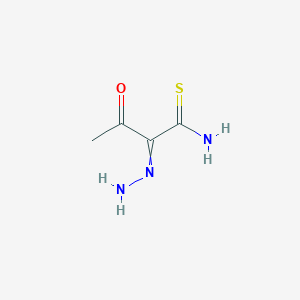
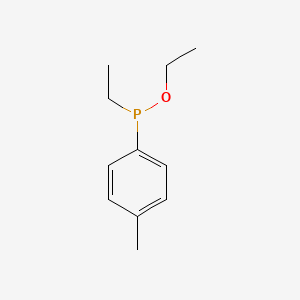
![1,2,3-Triethyl-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-1-ium iodide](/img/structure/B14589519.png)
![3-[3-(2,5-Dioxopyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile](/img/structure/B14589521.png)
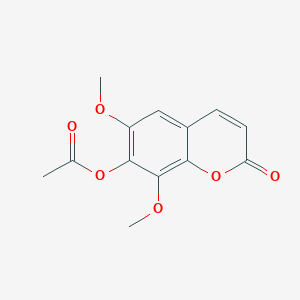
![3-[(3,4-Dichlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14589546.png)
![Ethyl 3-[(2,2-diethoxyethyl)sulfanyl]propanoate](/img/structure/B14589551.png)
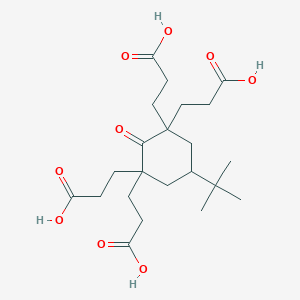
![Ethyl 3-[(but-2-en-1-yl)oxy]benzoate](/img/structure/B14589557.png)
![[(Propan-2-yl)disulfanyl]methyl thiocyanate](/img/structure/B14589562.png)
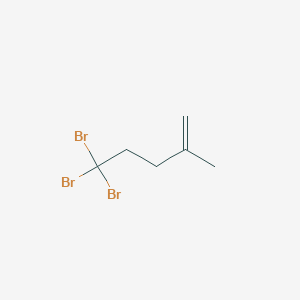
![4-[(2-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B14589578.png)
![2-Azabicyclo[2.2.1]heptan-3-one, 4-(3-methoxyphenyl)-2-methyl-](/img/structure/B14589581.png)
